molecular formula C8H9ClN2O2 B12361437 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-

Cat. No.: B12361437
M. Wt: 200.62 g/mol
InChI Key: NAPCOHFVRBWTCR-UHFFFAOYSA-N
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Description

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro- is a heterocyclic compound that belongs to the pyrano-pyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4H-pyran-3-carbonitrile with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

  • Substituted pyrano[4,3-d]pyrimidin-4-one derivatives
  • Oxo and hydro derivatives
  • Cyclized heterocyclic compounds

Mechanism of Action

The mechanism of action of 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells . Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-(chloromethyl)-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h5H,1-4H2

InChI Key

NAPCOHFVRBWTCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1=NC(=NC2=O)CCl

Origin of Product

United States

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